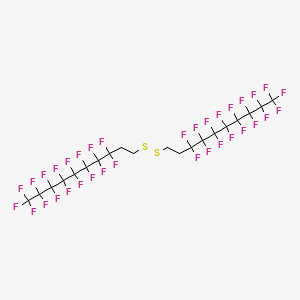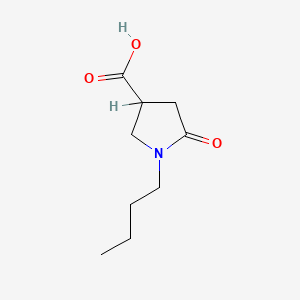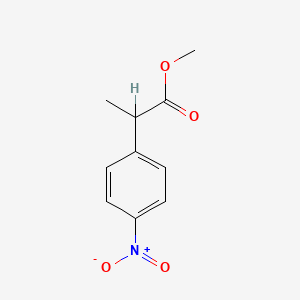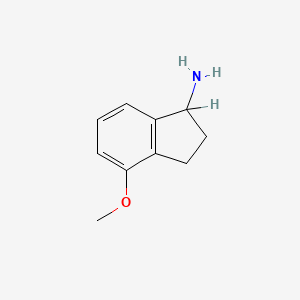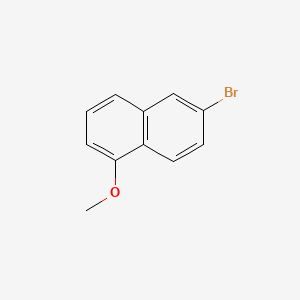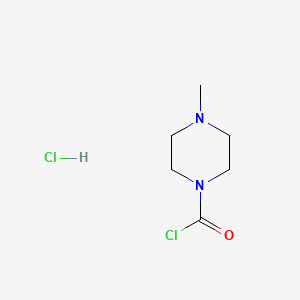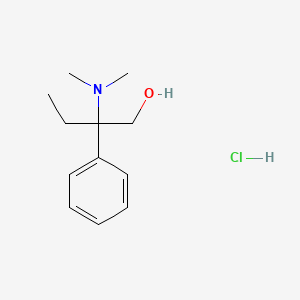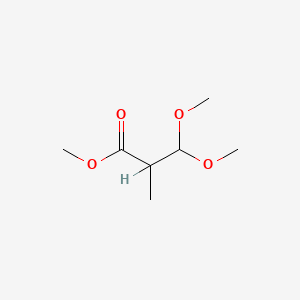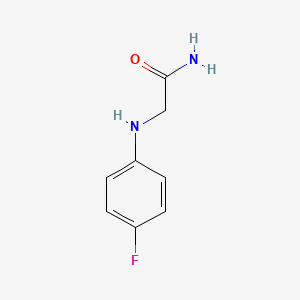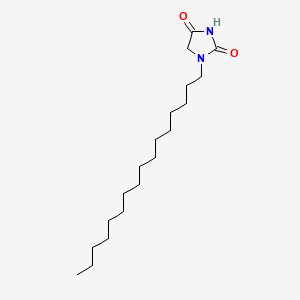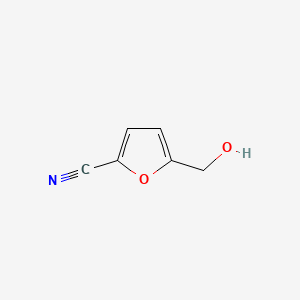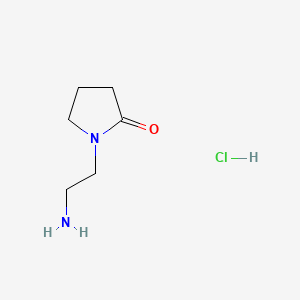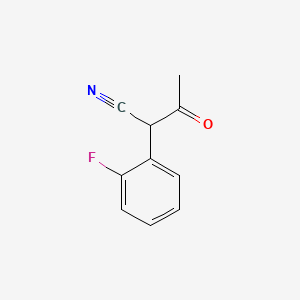
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, “3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, was synthesized by a reaction involving isoxazoline . Another related compound, “3-(4-bromophenyl)-1,5-diphenylformazan”, was synthesized and its crystal structure was reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, “4-Bromophenylacetic acid” reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “3-(4-Bromophenyl)propionic acid” has a molecular weight of 229.071 Da and a density of 1.5±0.1 g/cm³ .Applications De Recherche Scientifique
Synthesis and Characterization
- 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole and related compounds are synthesized for their potential biological activities. Studies involve characterization using spectroscopic methods such as NMR and IR, and computational methods like DFT for studying molecular structure and interactions (Ustabaş et al., 2020).
Biological Activities and Applications
- Antimicrobial Activity : Compounds similar to 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole exhibit antimicrobial properties. Studies show effectiveness against various bacterial and fungal strains, indicating potential as antimicrobial agents (Kaneria et al., 2016).
- Antitumor Activity : Certain derivatives show significant antitumor activity. This suggests their potential use in cancer research and therapy (Maftei et al., 2013).
Chemical Properties and Reactions
- The compounds are studied for their spectral properties, including UV absorption and photoluminescence, which are important for understanding their chemical behavior and potential applications in materials science (Liu Yu et al., 2006).
Potential in Optoelectronics
- Research on derivatives of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole includes exploring their use in optoelectronics. Studies focus on their optical nonlinearity, which is crucial for applications in optical limiting and photonic devices (Chandrakantha et al., 2011).
Apoptosis Induction and Anticancer Research
- Some oxadiazole derivatives are identified as apoptosis inducers, contributing to anticancer research. These findings are pivotal in developing new anticancer therapies (Zhang et al., 2005).
Safety And Hazards
Orientations Futures
Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole”. Additionally, the identification of by-products might aid future efforts to further elucidate the mechanism of formation of similar compounds .
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZMKFPRRLZZCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389221 |
Source


|
| Record name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole | |
CAS RN |
313536-71-9 |
Source


|
| Record name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

